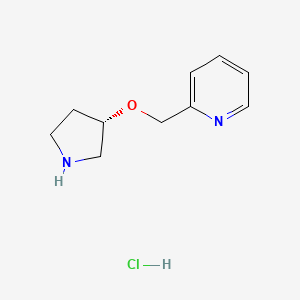

(S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride

描述

(S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride (CAS: 1421020-28-1) is a chiral pyridine derivative featuring a pyrrolidine-3-yloxy substituent. Its molecular formula is C₉H₁₃ClN₂O, with a molecular weight of 200.67 g/mol (calculated from ). The compound is characterized by its stereospecific (S)-configuration at the pyrrolidine oxygen, which influences its interactions in biological systems and synthetic applications. It serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of receptor-targeted molecules due to its ability to modulate steric and electronic properties.

属性

IUPAC Name |

2-[[(3S)-pyrrolidin-3-yl]oxymethyl]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;/h1-3,5,10-11H,4,6-8H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIYCTCIVPLTBH-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OCC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of a base-promoted three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

化学反应分析

Types of Reactions

(S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives.

科学研究应用

(S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride with key analogs, highlighting structural variations, physicochemical properties, and applications:

Detailed Analysis of Structural and Functional Differences

Solubility and Stability

- The dihydrochloride analogs (e.g., 1220039-88-2) exhibit higher aqueous solubility compared to the monohydrochloride parent compound, making them preferable for in vitro assays .

- Compounds with electron-withdrawing groups (e.g., nitro in 1286207-32-6) show reduced stability under basic conditions due to susceptibility to nucleophilic attack .

Research Findings and Industrial Relevance

- Pharmaceutical Use : highlights 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (structurally related) as a key intermediate in antipsychotic drug candidates, underscoring the scaffold’s versatility .

- Commercial Availability : The parent compound is available in gram-scale quantities (), whereas discontinued analogs (e.g., 10-F709943 in ) faced market withdrawal due to regulatory or synthetic hurdles .

- Stereochemical Impact : The (R)-isomer of methyl-pyrrolidine derivatives () shows divergent pharmacokinetic profiles compared to the (S)-form, emphasizing the need for enantiopure synthesis .

生物活性

(S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pyrrolidin-3-yloxy group. The hydrochloride form enhances its solubility and stability, making it suitable for various pharmacological applications. The compound's structure allows it to interact with biological macromolecules, potentially influencing various physiological processes.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring may mimic natural substrates or ligands, facilitating binding to active sites and modulating biological activity.

Key Mechanisms:

- Protein Binding : Investigations into the compound's binding affinity to proteins are crucial for understanding its mechanism of action.

- Receptor Interaction : Studies assessing interactions with neurotransmitter receptors (e.g., acetylcholine receptors) reveal its potential effects on neurotransmission and related pathways .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of pyridine compounds can inhibit tumor growth. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy .

- Neuropharmacological Effects : The compound may influence neurological pathways, potentially offering therapeutic benefits in treating disorders such as anxiety or depression through modulation of neurotransmitter systems .

- Anti-inflammatory Properties : Some studies have indicated that similar heterocyclic compounds possess anti-inflammatory effects, which could be relevant for treating autoimmune diseases .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored extensively. Modifications to the pyridine or pyrrolidine rings can significantly alter efficacy. For example:

- Substituents on the pyridine ring can enhance binding affinity to specific receptors.

- Changes in the configuration of the pyrrolidine moiety may improve pharmacokinetic properties, such as solubility and bioavailability .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling pyridine derivatives with pyrrolidine intermediates under alkaline conditions. For example, similar compounds are synthesized in dichloromethane using sodium hydroxide for deprotonation, followed by purification via column chromatography . To optimize yields:

- Monitor reaction pH to avoid side reactions (e.g., hydrolysis of sensitive functional groups).

- Use anhydrous solvents and inert atmospheres to prevent moisture-sensitive intermediates from degrading.

- Reference yields from analogous syntheses (e.g., 52.7% yield achieved for a structurally related pyrrolidine-pyridine hybrid under controlled HCl addition and heating ).

Q. How is enantiomeric purity validated for chiral intermediates like the (S)-pyrrolidin-3-yloxy moiety?

- Methodological Answer : Chiral purity is confirmed using:

- HPLC with chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers.

- Polarimetry to measure optical rotation, comparing values to literature data for (S)-configured pyrrolidine derivatives .

- NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomeric complexes .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Based on safety data sheets (SDS) for similar pyridine-pyrrolidine hydrochlorides:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can conflicting NMR data for pyrrolidine-pyridine hybrids be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from solvent effects or proton exchange. To address this:

- Perform 2D NMR (COSY, HSQC) to confirm connectivity and assign overlapping signals.

- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

- Use deuterated DMSO or CDCl₃ to stabilize labile protons and reduce signal broadening .

Q. What strategies improve the stability of this compound in aqueous buffers?

- Methodological Answer : Hydrolysis of the ether or pyrrolidine ring is a common degradation pathway. Mitigation includes:

- pH Control : Store solutions at pH 4–6 to minimize base-catalyzed hydrolysis.

- Lyophilization : Freeze-dry the compound for long-term storage at -20°C, as demonstrated for related hydrochlorides .

- Additives : Use antioxidants (e.g., ascorbic acid) in buffered solutions to prevent oxidative degradation .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s pharmacokinetic potential?

- Methodological Answer : Key assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。